molecular formula C14H24O8P2 B3041813 (2-diethoxyphosphoryloxyphenyl) diethyl phosphate CAS No. 37521-98-5

(2-diethoxyphosphoryloxyphenyl) diethyl phosphate

Cat. No.: B3041813
CAS No.: 37521-98-5
M. Wt: 382.28 g/mol
InChI Key: DWWZWSQAQGUTSG-UHFFFAOYSA-N
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Description

(2-diethoxyphosphoryloxyphenyl) diethyl phosphate is an organophosphorus compound with significant applications in various fields, including chemistry, biology, and industry. This compound is known for its unique chemical structure, which includes both diethoxyphosphoryloxy and diethyl phosphate groups, making it a versatile reagent in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-diethoxyphosphoryloxyphenyl) diethyl phosphate typically involves the reaction of diethyl phosphite with appropriate phenolic compounds under controlled conditions. One common method includes the reaction of diethyl phosphite with 2-hydroxyphenyl diethyl phosphate in the presence of a base, such as potassium carbonate, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The reaction is typically carried out at elevated temperatures and may involve the use of catalysts to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions

(2-diethoxyphosphoryloxyphenyl) diethyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various phosphoric acid derivatives, phosphonates, and substituted phenyl phosphates, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of (2-diethoxyphosphoryloxyphenyl) diethyl phosphate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through phosphorylation. This compound can also interact with cellular pathways involved in phosphate metabolism, affecting various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl phosphite
  • Diethyl phosphonate
  • Diethyl phosphonoacetaldehyde diethyl acetal

Uniqueness

What sets (2-diethoxyphosphoryloxyphenyl) diethyl phosphate apart from similar compounds is its dual functional groups, which provide unique reactivity and versatility in chemical synthesis. Its ability to participate in both phosphorylation and substitution reactions makes it a valuable reagent in various applications.

Properties

IUPAC Name

(2-diethoxyphosphoryloxyphenyl) diethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24O8P2/c1-5-17-23(15,18-6-2)21-13-11-9-10-12-14(13)22-24(16,19-7-3)20-8-4/h9-12H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWWZWSQAQGUTSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(OCC)OC1=CC=CC=C1OP(=O)(OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24O8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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